1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine
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Overview
Description
Preparation Methods
The synthesis of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine involves several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Aza-Michael addition: This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine can be compared with other similar compounds such as:
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Commonly found in combination with BZP and used as a recreational drug.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISZKCFQQNUFOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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